N-Desmethyldauricine

Beschreibung

Structure

3D Structure

Eigenschaften

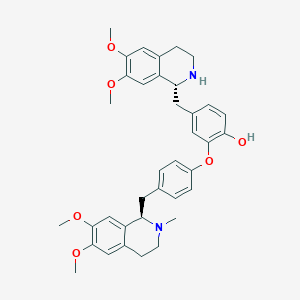

IUPAC Name |

2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-23-6-9-27(10-7-23)45-33-18-24(8-11-32(33)40)16-30-28-21-36(43-4)34(41-2)19-25(28)12-14-38-30/h6-11,18-22,30-31,38,40H,12-17H2,1-5H3/t30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWMRBGNDAWZAO-FIRIVFDPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5)OC)OC)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)OC)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932906 |

Source

|

| Record name | 2-{4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}-4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146763-55-5 |

Source

|

| Record name | N-Desmethyldauricine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146763555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{4-[(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}-4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to N-Desmethyldauricine: Discovery, Origin, and Scientific Profile

Abstract

N-Desmethyldauricine, a bisbenzylisoquinoline alkaloid, has emerged from the intricate tapestry of natural products as a molecule of significant scientific interest. Structurally related to the more extensively studied dauricine, this compound is found in the medicinal plant Menispermum dauricum DC. and is also recognized as a primary metabolite of dauricine. This technical guide provides a comprehensive overview of N-desmethyldauricine, from its initial discovery and natural origins to detailed methodologies for its isolation and structural elucidation. We will delve into its biosynthetic pathway, explore its known biological activities, and elucidate the signaling pathways it modulates, with a particular focus on its promising anti-cancer properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study of this compelling natural compound.

Discovery and Natural Origin

N-Desmethyldauricine is intrinsically linked to the plant Menispermum dauricum, a species with a long history of use in traditional medicine. This climbing plant, belonging to the Menispermaceae family, is a rich source of various bisbenzylisoquinoline alkaloids, with dauricine being one of the most abundant. N-Desmethyldauricine was identified as a naturally occurring alkaloid within M. dauricum and has also been characterized as the principal metabolite of dauricine.[1][2]

The liver is the primary organ responsible for the metabolism of dauricine, where it undergoes N-demethylation to form N-desmethyldauricine.[1][2] This biotransformation is primarily mediated by cytochrome P450 enzymes, with studies suggesting the involvement of the CYP3A subfamily.[1] The presence of N-desmethyldauricine in both the plant and as a metabolite underscores its biological relevance and potential for further investigation.

Isolation and Purification

The isolation of N-desmethyldauricine from its natural source, Menispermum dauricum, involves a multi-step process designed to separate it from a complex mixture of other alkaloids and plant constituents. While a specific, universally adopted protocol for N-desmethyldauricine is not extensively detailed in a single source, a general workflow can be constructed based on established methods for alkaloid extraction from this plant genus.

General Experimental Protocol for Alkaloid Extraction

The following protocol outlines a standard approach for the extraction and separation of alkaloids from Menispermum dauricum, which can be adapted for the targeted isolation of N-desmethyldauricine.

Step 1: Plant Material Preparation

-

The dried and powdered rhizomes of Menispermum dauricum are used as the starting material.

Step 2: Extraction

-

The powdered plant material is subjected to extraction with an acidic aqueous solution (e.g., 0.5% sulfuric acid) to convert the alkaloids into their salt forms, which are more soluble in water.

-

Alternatively, extraction with an organic solvent such as methanol or ethanol can be employed.

Step 3: Acid-Base Partitioning

-

The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from neutral and acidic impurities.

-

The extract is acidified, and lipid-soluble impurities are removed by extraction with a non-polar organic solvent (e.g., diethyl ether or chloroform).

-

The acidic aqueous layer is then basified (e.g., with ammonia) to a pH of 9-10, which converts the alkaloid salts back to their free base form.

-

The free base alkaloids are then extracted into an immiscible organic solvent like chloroform.

-

Step 4: Chromatographic Purification

-

The resulting crude alkaloid mixture is then subjected to various chromatographic techniques for the separation and purification of individual compounds.

-

Column Chromatography: Silica gel or alumina columns are commonly used, with a gradient elution system of solvents with increasing polarity (e.g., a mixture of chloroform and methanol).

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and mobile phase is employed to obtain highly pure N-desmethyldauricine.

Diagram of the General Alkaloid Isolation Workflow:

Caption: General workflow for the isolation of N-Desmethyldauricine.

Structural Elucidation

The definitive identification of N-desmethyldauricine relies on a combination of spectroscopic techniques that provide detailed information about its molecular structure.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C37H42N2O6 |

| Molecular Weight | 610.74 g/mol |

| CAS Number | 146763-55-5 |

| Appearance | Typically an amorphous powder or neat solid |

Spectroscopic Data

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern of N-desmethyldauricine. The protonated molecule [M+H]+ would be observed at m/z 611.75. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, including the cleavage of the benzylisoquinoline units, providing valuable structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: The proton NMR spectrum would display a complex pattern of signals corresponding to the aromatic protons of the benzyl and isoquinoline rings, methoxy groups, and the aliphatic protons of the tetrahydroisoquinoline moieties. The absence of one N-methyl signal compared to the spectrum of dauricine would be a key indicator of the N-desmethyl structure.

-

¹³C-NMR: The carbon NMR spectrum would show signals for all 37 carbon atoms in the molecule, including the characteristic shifts for the aromatic carbons, methoxy carbons, and the aliphatic carbons of the isoquinoline skeletons.

-

The combined analysis of these spectroscopic data allows for the unambiguous assignment of the structure of N-desmethyldauricine.

Biosynthesis

The biosynthesis of N-desmethyldauricine is a multi-step enzymatic process that originates from the amino acid L-tyrosine. The pathway is closely intertwined with that of its precursor, dauricine.

Key Biosynthetic Steps:

-

Precursor Synthesis: The journey begins with the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).

-

Condensation: These two precursors undergo a Pictet-Spengler condensation to form the core tetrahydroisoquinoline skeleton.

-

Dimerization: Two of these monomeric units are then coupled through oxidative reactions to form the bisbenzylisoquinoline backbone of dauricine.

-

N-Demethylation: The final step in the formation of N-desmethyldauricine is the enzymatic removal of a methyl group from one of the nitrogen atoms of dauricine. This reaction is catalyzed by a cytochrome P450 monooxygenase. While the specific isozyme responsible for this transformation in Menispermum dauricum has not yet been definitively identified, P450s are well-known for their role in the N-dealkylation of alkaloids.

Diagram of the N-Desmethyldauricine Biosynthetic Pathway:

Caption: Proposed biosynthetic pathway of N-Desmethyldauricine.

Biological Activities and Signaling Pathways

While research on N-desmethyldauricine is not as extensive as that on its parent compound, dauricine, emerging studies have highlighted its significant biological potential, particularly in the realm of oncology.

Anti-Cancer Activity

Recent research has demonstrated that N-desmethyldauricine exhibits potent anti-cancer activity, especially against triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited treatment options.[3]

Mechanism of Action:

-

Inhibition of Cell Proliferation: N-desmethyldauricine has been shown to inhibit the proliferation of TNBC cells in both 2D and 3D cell culture models.[3]

-

Induction of Apoptosis: The compound induces programmed cell death (apoptosis) in cancer cells.

-

Cell Cycle Arrest: It causes cell cycle arrest, preventing cancer cells from dividing and multiplying.

-

Downregulation of the NF-κB Signaling Pathway: A key mechanism of its anti-cancer action is the downregulation of the nuclear factor kappa-B (NF-κB) signaling pathway.[3] The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, N-desmethyldauricine can effectively suppress tumor growth.

Diagram of the NF-κB Signaling Pathway Inhibition by N-Desmethyldauricine:

Caption: Inhibition of the NF-κB pathway by N-Desmethyldauricine.

Other Potential Activities

Given its structural similarity to dauricine, which exhibits a broad range of pharmacological effects including neuroprotective, anti-inflammatory, and anti-arrhythmic activities, it is plausible that N-desmethyldauricine shares some of these properties.[1][2] Further research is warranted to fully explore the therapeutic potential of N-desmethyldauricine in these and other disease areas.

Conclusion and Future Directions

N-Desmethyldauricine stands as a compelling natural product with demonstrated anti-cancer activity and the potential for a broader therapeutic scope. Its origin from a traditional medicinal plant, coupled with its role as a metabolite of dauricine, provides a strong foundation for its continued investigation. Future research should focus on several key areas:

-

Optimization of Isolation Protocols: The development of a standardized and efficient protocol for the isolation of N-desmethyldauricine is crucial for facilitating further research.

-

Comprehensive Biological Profiling: A systematic evaluation of its pharmacological activities beyond cancer is needed to uncover its full therapeutic potential.

-

Elucidation of Biosynthetic Enzymes: The identification and characterization of the specific cytochrome P450 enzyme responsible for the N-demethylation of dauricine in Menispermum dauricum would be a significant contribution to the understanding of alkaloid biosynthesis.

-

Preclinical and Clinical Development: For its promising anti-cancer properties, further preclinical studies are necessary to evaluate its efficacy and safety in vivo, which could pave the way for future clinical trials.

References

-

N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling pathway. PubMed. [Link]

-

Dauricine: Review of Pharmacological Activity. Dove Medical Press. [Link]

-

Dauricine: Review of Pharmacological Activity. PMC. [Link]

Sources

Unveiling N-Desmethyldauricine: Biological Sourcing, Isolation Protocols, and Mechanistic Pathways in Oncology

Executive Summary

N-Desmethyldauricine (often designated as LP-4 in pharmacological literature) is a naturally occurring bisbenzylisoquinoline alkaloid. In recent years, it has transitioned from a minor botanical metabolite to a high-value target in oncology drug development. Its rising prominence is driven by its potent capacity to induce autophagic cell death in apoptosis-resistant cancer cells and its targeted suppression of Triple-Negative Breast Cancer (TNBC)[1][2]. This technical guide provides an in-depth analysis of its biological origins, self-validating extraction protocols, and the molecular causality of its pharmacological efficacy.

Botanical Origin & Biological Source

The primary biological reservoir for N-desmethyldauricine is the rhizome of Menispermum dauricum DC. (commonly known as Asian moonseed or Bei Dou Gen), a deciduous climbing vine belonging to the Menispermaceae family[3][4].

-

Ecological Context & Function: Native to East Asia, M. dauricum synthesizes a rich array of bisbenzylisoquinoline alkaloids as secondary metabolites. Evolutionarily, these alkaloids are concentrated in the rhizomes to serve as a chemical defense mechanism against soil-borne microbial pathogens and herbivory.

-

Alkaloid Profile: While dauricine is the principal alkaloid (reaching up to 0.5% dry weight), N-desmethyldauricine occurs naturally as a demethylated analog. Though present in lower endogenous concentrations, its unique structural modification—lacking one N-methyl group—significantly alters its kinase-binding affinity and membrane permeability[3][5].

Biosynthetic Pathway in Menispermum dauricum

The in planta synthesis of N-desmethyldauricine follows the highly conserved benzylisoquinoline alkaloid (BIA) pathway, utilizing L-tyrosine as the fundamental precursor[3]. The causality of its formation involves a precise sequence of enzymatic transformations:

-

Precursor Divergence: L-tyrosine undergoes decarboxylation to form tyramine, while a parallel transamination yields 4-hydroxyphenylpyruvic acid (4-HPP).

-

Condensation: These two intermediates condense to form a tetrahydroisoquinoline monomer.

-

Dimerization & Demethylation: The oxidative coupling of two tetrahydroisoquinoline monomers forms the bisbenzylisoquinoline scaffold of dauricine. Subsequent enzymatic N-demethylation (mediated by cytochrome P450-dependent N-demethylases) yields N-desmethyldauricine[3].

Caption: Biosynthetic pathway of N-Desmethyldauricine from L-Tyrosine in M. dauricum.

Extraction, Isolation, and Characterization Protocol

To achieve the high-purity N-desmethyldauricine required for in vitro and in vivo assays, researchers must utilize a rigorous, self-validating extraction protocol. The following methodology leverages the pH-dependent solubility of tertiary and secondary amines to systematically eliminate non-alkaloidal interferents.

Step-by-Step Extraction Workflow:

-

Biomass Preparation: Pulverize 1.0 kg of dried M. dauricum rhizomes into a fine powder (40-mesh) to maximize the surface-area-to-solvent ratio.

-

Primary Maceration: Extract the powder with 70% ethanol (3 × 5 L) under reflux for 2 hours per cycle. Pool the extracts and concentrate under reduced pressure at 50°C to yield a crude ethanolic extract.

-

Acid-Base Partitioning (Self-Validating Step):

-

Protonation: Suspend the crude extract in 0.1 M HCl (pH ~2). This protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. Filter and discard the lipophilic, non-alkaloidal organic matter.

-

Deprotonation: Adjust the aqueous filtrate to pH 9–10 using 10% NH₄OH. This neutralizes the alkaloids, causing them to precipitate as lipophilic free bases.

-

Liquid-Liquid Extraction: Extract the alkaline solution with chloroform (3 × 1 L). The organic layer now contains the highly enriched total alkaloid fraction.

-

-

Column Chromatography: Subject the concentrated total alkaloids to silica gel column chromatography. Elute with a gradient of chloroform-methanol (from 100:0 to 80:20, v/v). Monitor fractions using Thin Layer Chromatography (TLC) visualized with Dragendorff's reagent.

-

Preparative HPLC Purification: Pool fractions containing the target mass (m/z ~610.7) and purify via preparative HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Collect the specific peak corresponding to LP-4.

-

Structural Validation: Confirm the structure via 1H-NMR and High-Resolution Mass Spectrometry (HRMS). The diagnostic absence of one N-methyl signal (~2.5 ppm in 1H-NMR) compared to dauricine confirms the successful isolation of N-desmethyldauricine[1].

Caption: Step-by-step extraction and isolation workflow for N-Desmethyldauricine.

Pharmacological Mechanisms & Signaling Pathways

N-desmethyldauricine acts as a potent modulator of intracellular calcium dynamics and kinase signaling, presenting a highly specific therapeutic profile for oncology.

SERCA Inhibition and Autophagic Cell Death

In apoptosis-resistant cancer cells, LP-4 bypasses traditional apoptotic pathways to induce autophagic cell death (ACD)[1][4]. The causality of this mechanism is deeply rooted in calcium mobilization:

-

Target Engagement: LP-4 directly inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump[4].

-

Calcium Efflux: By blocking SERCA, LP-4 prevents the reuptake of Ca2+ into the ER, leading to a rapid, sustained elevation of cytosolic Ca2+ levels.

-

Kinase Activation: This calcium spike is detected by Calmodulin, which subsequently activates Calmodulin-dependent protein kinase kinase β (CaMKKβ).

-

AMPK-mTOR Axis: CaMKKβ phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (mTOR), the master repressor of autophagy.

-

Autophagosome Formation: The inhibition of mTOR, coupled with the activation of the Ulk-1-PERK cascade, triggers massive autophagosome formation and irreversible autophagic cytotoxicity[4][6].

NF-κB Downregulation in TNBC

Recent 2D and 3D modeling studies demonstrate that N-desmethyldauricine effectively suppresses Triple-Negative Breast Cancer (TNBC) proliferation[2][7]. Mechanistically, it downregulates the expression of p65, a critical subunit of the NF-κB signaling pathway. This downregulation arrests the cell cycle at the G0/G1 phase and inhibits matrix metallopeptidase 9 (MMP-9) mediated cell migration[2].

Caption: Dual mechanism of LP-4 inducing autophagy via Ca2+ mobilization and suppressing TNBC via NF-κB.

Quantitative Data Summary

The following table synthesizes the critical physicochemical and pharmacological metrics of N-desmethyldauricine derived from recent empirical studies[2][3].

| Parameter | Value / Description | Significance in Drug Development |

| Molecular Formula | C₃₇H₄₂N₂O₆ | Demethylated analog of dauricine; altered lipophilicity. |

| Molecular Weight | ~610.7 g/mol | Falls within the typical range for bisbenzylisoquinoline alkaloids. |

| Primary Botanical Source | Menispermum dauricum DC. (Rhizome) | Dictates agricultural and extraction supply chains[3]. |

| IC50 (TNBC Cell Lines) | 5.01 μM – 13.16 μM | Demonstrates potent low-micromolar efficacy against aggressive breast cancer models[2]. |

| Cell Cycle Arrest | G0/G1 Phase | Validates its cytostatic properties prior to autophagic induction[2]. |

| Key Protein Targets | SERCA, p65 (NF-κB), CaMKKβ | Multi-target profile reduces the likelihood of acquired chemoresistance[2][4]. |

References

- Dauricine - Grokipedia Source: Grokipedia URL

- Source: PubMed Central (PMC)

- N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling pathway Source: PubMed / Chemico-Biological Interactions URL

Sources

- 1. N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Frontiers | N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-Desmethyldauricine as a metabolite of dauricine

Title: Biotransformation and Pharmacological Profiling of N-Desmethyldauricine: A Technical Guide to Dauricine Metabolism and Autophagic Cell Death

Executive Summary

Dauricine, a bisbenzyltetrahydroisoquinoline alkaloid derived from Menispermum dauricum DC, exhibits significant anti-arrhythmic, anti-inflammatory, and neuroprotective properties[1]. However, its pharmacokinetic profile is heavily influenced by extensive Phase I metabolism. The primary metabolic pathway involves N-demethylation, yielding the active metabolite N-Desmethyldauricine (also known as LP-4)[2]. Recently, N-desmethyldauricine has emerged not merely as a metabolic byproduct, but as a potent pharmacological agent capable of inducing autophagic cell death in apoptosis-resistant cancer cells and suppressing Triple-Negative Breast Cancer (TNBC)[3][4]. This whitepaper provides a comprehensive mechanistic and methodological framework for studying the biotransformation of dauricine and the downstream signaling cascades activated by its N-demethylated metabolite.

Metabolic Profiling: The Biotransformation of Dauricine

The conversion of dauricine to N-desmethyldauricine is a classic Phase I biotransformation characterized by the loss of a methyl group (-14 Da) from the tertiary amine structure[5]. This process is mediated by two primary biological systems:

-

Hepatic Cytochrome P450 (CYP450): In human liver microsomes (HLMs), dauricine undergoes extensive oxidation. While CYP3A4 is heavily implicated in the bioactivation of dauricine into reactive quinone methide intermediates, the N-demethylation pathway is a parallel Phase I reaction essential for forming N-desmethyldauricine[6].

-

Gut Microbiota: Anaerobic incubation of dauricine with intestinal flora demonstrates that isoquinoline alkaloids containing nitro-hexatomic rings are highly susceptible to microbial demethylation, yielding N-desmethyldauricine prior to systemic absorption[5].

Figure 1: Biotransformation workflow of Dauricine to N-Desmethyldauricine.

Pharmacological Mechanisms of N-Desmethyldauricine

Unlike its parent compound, N-desmethyldauricine exhibits unique cytotoxicity against chemoresistant malignancies. Its mechanism of action diverges into two primary cascades:

-

Autophagic Cell Death via Calcium Mobilization: In apoptosis-defective cells (e.g., Bax-Bak deficient models), N-desmethyldauricine acts as a potent inhibitor of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump[4]. By blocking SERCA, it triggers a rapid efflux of calcium from the endoplasmic reticulum into the cytosol. This cytosolic Ca2+ spike activates the CaMKKβ-AMPK pathway, which subsequently inhibits mTOR, leading to the induction of Ulk-1-dependent autophagy and eventual autophagic cell death[2][4].

-

NF-κB Pathway Suppression in TNBC: In Triple-Negative Breast Cancer models, N-desmethyldauricine arrests cell cycle progression at the G0/G1 phase and inhibits metastasis[3]. Mechanistically, it downregulates the p65 subunit of the NF-κB complex, leading to a reduction in downstream effectors such as MMP9, Cyclin D1, and CDK2, while upregulating pro-apoptotic cleaved-PARP1[3].

Figure 2: Dual pharmacological signaling pathways of N-Desmethyldauricine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict causality and internal controls.

Protocol A: LC-MS/MS Identification of N-Desmethyldauricine in Microsomal Incubations

Causality: Human Liver Microsomes (HLMs) provide the necessary CYP450 enzymes, while NADPH serves as the obligate electron donor[6]. LC-MS/MS is utilized to detect the precise -14 Da mass shift indicative of N-demethylation[1][5].

-

Step 1: Incubation Setup. Prepare a 200 μL reaction mixture containing 1 mg/mL HLM protein, 3.3 mM MgCl2, and 10 μM dauricine in 100 mM potassium phosphate buffer (pH 7.4).

-

Step 2: Control Implementation (Self-Validation).

-

Negative Control: Heat-inactivated HLMs (boil for 5 mins) to rule out non-enzymatic degradation.

-

Positive Control: Incubate a known CYP3A4 substrate (e.g., midazolam) in a parallel tube to verify microsomal activity.

-

-

Step 3: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

-

Step 4: Termination & Extraction. After 30 minutes, terminate the reaction by adding 400 μL of ice-cold acetonitrile containing an internal standard (e.g., verapamil)[1]. Centrifuge at 14,000 × g for 10 minutes to precipitate proteins.

-

Step 5: LC-MS/MS Analysis. Inject the supernatant into a UHPLC system coupled to a triple quadrupole mass spectrometer. Monitor the precursor-to-product ion transitions in positive electrospray ionization (ESI+) mode. Look for the parent dauricine peak and the N-desmethyldauricine peak (-14 Da).

Protocol B: Intracellular Calcium Mobilization & Autophagy Rescue Assay

Causality: To prove that N-desmethyldauricine-induced autophagy is strictly dependent on calcium mobilization from the ER, we use Fluo-3 AM (a calcium-sensitive fluorophore) and BAPTA-AM (an intracellular calcium chelator). If the mechanism holds true, BAPTA-AM must rescue the cells from death[2][4].

-

Step 1: Cell Preparation. Seed apoptosis-resistant cancer cells (e.g., Bax-Bak DKO colon cancer cells) in 6-well plates at 2×105 cells/well.

-

Step 2: Calcium Chelation (The Validation Step). Pre-treat the experimental group with 10 μM BAPTA-AM for 1 hour. Leave the control group untreated.

-

Step 3: Drug Treatment. Add 30 μM N-desmethyldauricine to both groups. Incubate for 24 hours.

-

Step 4: Calcium Quantification. Harvest a subset of cells, wash with Ca2+-free PBS, and stain with 5 μM Fluo-3 AM for 30 minutes in the dark. Analyze via flow cytometry (FL1 channel). Expected Result: The BAPTA-AM group should show baseline fluorescence, while the unchelated group shows a massive rightward shift (Ca2+ spike)[4].

-

Step 5: Cell Death Analysis. Stain the remaining cells with Annexin V/PI. Analyze via flow cytometry. Expected Result: BAPTA-AM significantly inhibits cell death, proving causality between Ca2+ mobilization and N-desmethyldauricine-induced autophagy[2].

Quantitative Data Summaries

Table 1: Mass Spectrometry Parameters for Dauricine and its Metabolite

| Compound | Formula | Precursor Ion[M+H]+ | Primary Product Ions (m/z) | Metabolic Shift |

|---|---|---|---|---|

| Dauricine | C38H44N2O6 | 625.3 | 206.1, 192.1 | N/A (Parent) |

| N-Desmethyldauricine | C37H42N2O6 | 611.3 | 192.1, 178.1 | -14 Da (Loss of CH3) |

(Note: Exact m/z values may vary slightly based on instrument calibration and ion trap vs. Q-TOF configurations[1][5].)

Table 2: Pharmacological Profiling of N-Desmethyldauricine

| Target / Pathway | Cellular Model | Observed Effect | IC50 / Effective Dose |

|---|---|---|---|

| SERCA Pump | HeLa / Bax-Bak DKO | Inhibition of ER Ca2+ uptake, cytosolic Ca2+ spike | 10 - 30 μM |

| mTOR / Ulk-1 | Apoptosis-resistant MEFs | Induction of autophagosome formation (Atg7-dependent) | ~10 μM |

| NF-κB (p65) | TNBC (MDA-MB-231, etc.) | G0/G1 cell cycle arrest, decreased migration (MMP9 ↓) | 5.01 - 13.16 μM |

Conclusion

N-Desmethyldauricine represents a critical node in the pharmacokinetic lifecycle of dauricine. By leveraging advanced LC-MS/MS workflows, researchers can accurately map its biotransformation via hepatic and microbial pathways. More importantly, its ability to bypass traditional apoptotic resistance mechanisms by targeting the SERCA pump and NF-κB pathways positions N-desmethyldauricine as a high-value lead compound for next-generation oncology drug development.

References[6] Identification of Quinone Methide Metabolites of Dauricine in Human Liver Microsomes and in Rat Bile. Chemical Research in Toxicology - ACS Publications.URL[3] N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling pathway. PubMed. URL[4] N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization. PMC. URL[5] In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids from Natural Plants in Rat Gut Microbiota. MDPI. URL[2] N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization. Frontiers in Pharmacology. URL[1] Rapid Simultaneous Determination of Five Major Alkaloids from Menispermi Rhizoma in Rat Urine by Ultrahigh-Pressure Liquid Chromatography– Tandem Mass Spectrometry (UHPLC–MS/MS). LCGC International. URL

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Frontiers | N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization [frontiersin.org]

- 3. N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Study of the Metabolic Characteristics of Eight Isoquinoline Alkaloids from Natural Plants in Rat Gut Microbiota | MDPI [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

in vivo formation of N-Desmethyldauricine

An In-Depth Technical Guide to the In Vivo Formation of N-Desmethyldauricine

Introduction

Dauricine, a bisbenzylisoquinoline alkaloid isolated from the roots of Menispermum dauricum, has garnered significant interest within the scientific community for its diverse pharmacological properties, including anti-arrhythmic, anti-inflammatory, and potential anti-cancer activities.[1][2][3][4] As with any xenobiotic introduced into a biological system, understanding its metabolic fate is paramount for the rational development of new therapeutics. The biotransformation of a parent drug into its metabolites can profoundly influence its pharmacokinetic profile, efficacy, and potential for toxicity.

One of the primary metabolites of dauricine is N-desmethyldauricine (N-ddau).[3][5] Its formation is a critical event in the overall disposition of dauricine within the body. This technical guide provides a comprehensive overview of the in vivo formation of N-desmethyldauricine, synthesized from an application scientist's perspective. We will delve into the core biochemical mechanisms, present field-proven experimental protocols for its study, and discuss the analytical techniques required for its robust quantification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the metabolic pathways of dauricine.

Section 1: The Metabolic Pathway of Dauricine N-Demethylation

The journey of dauricine within the body is primarily dictated by metabolic enzymes concentrated in the liver.[3][5][6] The conversion to N-desmethyldauricine is a classic Phase I metabolic reaction, specifically an N-dealkylation, which introduces a more polar functional group, priming the molecule for subsequent elimination.[7][8]

Mechanism of N-Demethylation: The Role of Cytochrome P450

The N-demethylation of dauricine is not a spontaneous chemical event; it is an enzymatically driven oxidative reaction. The primary catalysts for this transformation belong to the cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases.[9][10][11] These enzymes are the workhorses of drug metabolism, responsible for the biotransformation of a vast array of pharmaceuticals.[11][12]

Authoritative research has identified the CYP3A subfamily , particularly CYP3A4 in humans, as the principal enzyme responsible for metabolizing dauricine.[2][3][6] The mechanism involves the CYP3A4 active site binding to the dauricine molecule. In the presence of molecular oxygen (O₂) and reducing equivalents supplied by NADPH, the enzyme catalyzes the hydroxylation of the N-methyl group. This unstable carbinolamine intermediate then spontaneously decomposes to yield the secondary amine, N-desmethyldauricine, and formaldehyde.

It is crucial to recognize that N-demethylation is just one of several metabolic routes for dauricine. The same CYP3A enzymes can also produce electrophilic quinone methide metabolites, which have been linked to cytotoxicity by depleting cellular glutathione and forming protein adducts.[2][3][6] This underscores the importance of a comprehensive metabolic profile, as the balance between different pathways can determine the ultimate toxicological outcome. Further studies have identified other minor metabolites in rat urine, including dehydrogenated, demethoxylated, hydroxylated, and conjugated (glucuronide and sulfate) forms.[13]

Visualizing the N-Demethylation Pathway

Caption: Metabolic conversion of Dauricine to N-Desmethyldauricine by CYP3A4.

Section 2: Methodologies for Studying N-Desmethyldauricine Formation

Investigating the formation of N-desmethyldauricine requires a multi-pronged approach, combining in vivo studies to understand its pharmacokinetics in a whole-organism context with in vitro assays to dissect the underlying enzymatic mechanisms.

In Vivo Analysis: Pharmacokinetic Studies in Rodent Models

Experimental Rationale: The rat is a widely accepted preclinical model for pharmacokinetic studies due to its physiological and metabolic similarities to humans, cost-effectiveness, and the extensive historical dataset available for comparison.[1][5][13][14] Such studies are essential for determining how the rate and extent of N-desmethyldauricine formation influence the parent drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol 1: In Vivo Dauricine Administration and Sample Collection (Rat Model)

This protocol outlines a standard procedure for a pharmacokinetic study in rats.

Step-by-Step Methodology:

-

Animal Acclimation: House male Sprague-Dawley or Wistar rats (200-250g) for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

-

Dosing:

-

Intravenous (IV) Group: Administer dauricine (e.g., 2-5 mg/kg) dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent) via the tail vein. The IV route serves as a reference to determine absolute bioavailability.[1][14]

-

Oral (PO) Group: Administer dauricine (e.g., 5-50 mg/kg) by oral gavage.[1][14]

-

-

Blood Sampling:

-

Collect serial blood samples (approx. 200 µL) from the jugular or tail vein at predetermined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect samples into heparinized tubes.

-

-

Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Urine Collection (Optional): House a separate cohort of rats in metabolic cages to collect urine over a 24-hour period for metabolite identification.[13]

-

Sample Storage: Store all plasma and urine samples at -80°C until bioanalysis.

Caption: Workflow for an in vivo pharmacokinetic study of dauricine in rats.

In Vitro Analysis: Mechanistic Studies with Liver Microsomes

Rationale for Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum obtained by ultracentrifugation of liver homogenate. They are a robust and widely used in vitro tool because they contain a high concentration of Phase I enzymes, particularly CYP450s, while being less complex and easier to use than hepatocytes.[15][16] This system is ideal for confirming the role of CYP450 in N-desmethyldauricine formation and for studying enzyme kinetics.

Protocol 2: In Vitro Dauricine Metabolism Assay using Liver Microsomes

This protocol describes a typical incubation to measure the formation of N-desmethyldauricine.

Step-by-Step Methodology:

-

Prepare Incubation Buffer: Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare NADPH-Regenerating System (NRS): The activity of CYP450 enzymes is dependent on NADPH.[9] Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the incubation buffer. This system continuously regenerates NADPH during the incubation.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine the following on ice:

-

Phosphate buffer

-

Rat or human liver microsomes (e.g., final concentration of 0.5-1.0 mg/mL protein).[17]

-

Dauricine (dissolved in a minimal amount of organic solvent like methanol, final concentration typically in the low micromolar range).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to bring it to temperature.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH-regenerating system. Include a control incubation without the NRS to confirm that the reaction is NADPH-dependent.[17]

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or ethyl acetate, which also serves to precipitate the microsomal proteins.[1][17]

-

Sample Processing: Vortex the mixture vigorously, then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.

-

Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.

Caption: Workflow for an in vitro metabolism assay using liver microsomes.

Section 3: Bioanalytical Quantification

Accurate quantification of both the parent drug (dauricine) and its metabolite (N-desmethyldauricine) in complex biological matrices is the cornerstone of any metabolism study.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Rationale: LC-MS/MS is the preferred bioanalytical technique due to its unparalleled sensitivity, specificity, and high throughput.[1][18] High-performance liquid chromatography (HPLC) separates the compounds of interest from endogenous matrix components, while tandem mass spectrometry (MS/MS) provides definitive identification and quantification based on the unique mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

Protocol 3: Sample Preparation and LC-MS/MS Analysis

This protocol provides a general framework for the analysis of plasma samples.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample, add an internal standard (IS), such as daurisoline, which is structurally similar to dauricine.[1][19] The IS corrects for variability during sample processing and analysis.

-

Add 200-300 µL of cold acetonitrile to precipitate plasma proteins.[1]

-

Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 x g for 10 minutes).

-

Transfer the clear supernatant to a clean vial for injection into the LC-MS/MS system.

-

-

Chromatographic Separation (LC):

-

Column: Use a reverse-phase C18 column (e.g., UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).[1]

-

Mobile Phase: Employ a gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).[1] The gradient allows for efficient separation of the analytes from matrix components.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.[1]

-

Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode. This highly specific mode involves selecting the precursor ion (the protonated molecule, [M+H]⁺) of each analyte in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole for detection.

-

MRM Transitions (Example):

-

Dauricine: m/z 625.3 → fragment ion (e.g., 206.1)

-

N-Desmethyldauricine: m/z 611.3 → fragment ion (e.g., 206.1 or others)[5]

-

Internal Standard (Daurisoline): m/z 611.3 → fragment ion

-

-

Data Interpretation and Validation

The analytical method must be rigorously validated according to regulatory guidelines (e.g., US FDA) to ensure the reliability of the data.[1] Key validation parameters include:

-

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

-

Accuracy and Precision: How close the measured values are to the true values and the degree of scatter between replicate measurements, respectively.[20]

-

Recovery: The efficiency of the extraction process from the biological matrix.[20]

-

Matrix Effect: The influence of co-eluting endogenous components on the ionization of the analyte.[20]

Table 1: Representative Pharmacokinetic Parameters of Dauricine in Rats

| Parameter | IV Administration (2 mg/kg) | Oral Administration (5 mg/kg) | Reference |

| T₁/₂ (h) | 3.53 ± 0.38 | 6.09 ± 2.65 | [1] |

| AUC₀₋t (ng·h/mL) | 488.1 ± 103.5 | 1500.2 ± 361.4 | [1] |

| CL (L/h/kg) | 4.14 ± 0.82 | - | [1] |

| Bioavailability (F%) | - | 55.4% | [20] |

Data presented as mean ± SD. AUC (Area Under the Curve), CL (Clearance), T₁/₂ (Half-life).

Section 4: Significance and Implications

-

Pharmacokinetic Impact: The formation of N-desmethyldauricine is a clearance pathway for dauricine. The rate of this metabolic conversion, governed by CYP3A4 activity, directly impacts the circulating half-life and overall exposure (AUC) of the parent drug. Individual variability in CYP3A4 expression, due to genetic polymorphisms or drug-drug interactions, can therefore lead to significant differences in dauricine pharmacokinetics.[21]

-

Pharmacological/Toxicological Profile: A critical aspect of drug development is to determine whether major metabolites are pharmacologically active or contribute to toxicity. While the specific activity of N-desmethyldauricine is not extensively detailed in the reviewed literature, the characterization of its formation is the first step toward its isolation or synthesis for further pharmacological screening. The known toxicity associated with the alternative quinone methide metabolic pathway highlights that shifting the metabolic flux away from this route and towards N-demethylation could be a strategy to mitigate adverse effects.[2][3][6]

-

Future Directions: This guide lays the groundwork for more advanced investigations. Future research should focus on:

-

Quantifying the contribution of other CYP isozymes to dauricine N-demethylation.

-

Elucidating the full pharmacological and toxicological profile of purified N-desmethyldauricine.

-

Investigating potential drug-drug interactions by assessing the inhibitory or inducing effects of co-administered drugs on dauricine's N-demethylation pathway.

-

Conclusion

The in vivo formation of N-desmethyldauricine is a key metabolic event in the disposition of dauricine, primarily catalyzed by the CYP3A enzyme subfamily. A thorough understanding of this N-demethylation pathway is essential for predicting the drug's pharmacokinetic behavior and ensuring its safe and effective clinical use. By employing a combination of in vivo rodent models and in vitro microsomal assays, coupled with sensitive and specific LC-MS/MS bioanalysis, researchers can accurately characterize this metabolic process. The protocols and insights provided in this guide serve as a robust framework for scientists engaged in the preclinical development of dauricine and other related alkaloids.

References

-

Title: Determination and Pharmacokinetic Study of Dauricine in Rat Plasma by UPLC–MS/MS Source: Journal of Chromatographic Science URL: [Link]

-

Title: Metabolism of Dauricine and Identification of Its Main Metabolites Source: PubMed URL: [Link]

-

Title: Dauricine: Review of Pharmacological Activity Source: Drug Design, Development and Therapy (DovePress) URL: [Link]

-

Title: Using LC-MS/MS to study dauricine pharmacokinetics and determine its bioavailability following administration in different route Source: AKJournals (Acta Chromatographica) URL: [Link]

-

Title: Determination and pharmacokinetic study of dauricine in rat plasma by UPLC–MS/MS Source: AKJournals (Acta Chromatographica) URL: [Link]

-

Title: Preparation and pharmacokinetic evaluation of dauricine composite nanomicelles in rats Source: Chinese Traditional and Herbal Drugs URL: [Link]

-

Title: Dauricine: Review of Pharmacological Activity Source: ResearchGate URL: [Link]

-

Title: Dauricine: Review of pharmacological activity Source: Dove Medical Press URL: [Link]

-

Title: The metabolic pathways of dauricine in rat. Source: ResearchGate URL: [Link]

-

Title: Identification of dauricine and its metabolites in rat urine by liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from human and rodents Source: PMC URL: [Link]

-

Title: A sensitive HPLC technique for the quantitation of dauricine Source: PubMed URL: [Link]

-

Title: In vitro metabolism of copalic and kaurenoic acids in rat and human liver microsomes Source: Brazilian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Cytochrome P450-Mediated N-Demethylation Activity and Induction in Insecticide-Resistant and Susceptible Western Corn Rootworm Populations Source: UNL Institutional Repository URL: [Link]

-

Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes Source: IntechOpen URL: [Link]

-

Title: CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms Source: PMC URL: [Link]

-

Title: Analytical Methods for Quantification of Drug Metabolites in Biological Samples Source: Open Research Library URL: [Link]

-

Title: Role of CYP3A4 in Drug Metabolism Source: Insight Medical Publishing URL: [Link]

-

Title: A sensitive and rapid reduction-based LC-MS method for determination of trace level nitroaromatic genotoxic impurities in active pharmaceutical ingredients Source: Royal Society of Chemistry URL: [Link]

-

Title: Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review Source: Request PDF on ResearchGate URL: [Link]

-

Title: Mechanisms of N-demethylation Reactions Catalyzed by Cytochrome P-450 and Peroxidases Source: PubMed URL: [Link]

-

Title: Cytochrome P450-mediated N-demethylation of noscapine by whole-cell biotransformation: process limitations and strategies for optimisation Source: PubMed URL: [Link]

-

Title: Progress in understanding the N-demethylation of alkaloids by exploiting isotopic techniques Source: ResearchGate URL: [Link]

-

Title: Two possible mechanisms for N-demethylation of tertiary amines by cytochrome P450 and synthetic Fe(iv) oxo complexes Source: ResearchGate URL: [Link]

-

Title: N-Dealkylation of Amines Source: Semantic Scholar URL: [Link]

-

Title: Method development for analysis of pharmaceuticals in environmental samples Source: Umweltbundesamt (German Environment Agency) URL: [Link]

-

Title: N-Dealkylation of Amines Source: PMC URL: [Link]

-

Title: Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production Source: Frontiers in Pharmacology URL: [Link]

-

Title: N-Demethylation of N-Methyl Alkaloids with Ferrocene Source: ResearchGate URL: [Link]

-

Title: Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation Source: PubMed URL: [Link]

-

Title: Completion of the seven-step pathway from tabersonine to the anticancer drug precursor vindoline and its assembly in yeast Source: PMC URL: [Link]

-

Title: Analytical Method Validation for Biopharmaceuticals Source: IntechOpen URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Dauricine: Review of Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of dauricine and identification of its main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Cytochrome P450-Mediated N-Demethylation Activity and Induction in Ins" by Michael E. Scharf, Blair Siegfried et al. [digitalcommons.unl.edu]

- 10. Mechanisms of N-demethylation reactions catalyzed by cytochrome P-450 and peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Exploring the Role of CYP3A4 Mediated Drug Metabolism in the Pharmacological Modulation of Nitric Oxide Production [frontiersin.org]

- 12. imedpub.com [imedpub.com]

- 13. Identification of dauricine and its metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. akjournals.com [akjournals.com]

- 15. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 16. researchgate.net [researchgate.net]

- 17. In vitro metabolism of pyranocoumarin isomers decursin and decursinol angelate by liver microsomes from human and rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]

- 19. A sensitive HPLC technique for the quantitation of dauricine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. akjournals.com [akjournals.com]

- 21. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

N-Desmethyldauricine (LP-4): Physicochemical Profiling and Mechanistic Paradigms in Autophagic Cell Death

Executive Summary

As drug resistance continues to impede traditional apoptosis-inducing chemotherapies, the oncology and pharmacology sectors are increasingly turning toward alternative programmed cell death pathways. N-Desmethyldauricine (frequently designated as LP-4 in pharmacological literature) is a bioactive bisbenzylisoquinoline alkaloid isolated from the rhizome of Menispermum dauricum DC. It has recently emerged as a potent, novel inducer of autophagic cell death, particularly effective against apoptosis-defective and chemoresistant cancer cell lines[1].

This technical guide provides a rigorous analysis of N-Desmethyldauricine, detailing its core physicochemical parameters—specifically its CAS registry number and molecular weight—while mapping its complex intracellular signaling cascades and providing self-validating experimental protocols for in vitro evaluation.

Physicochemical Identity and Molecular Characteristics

Before deploying any novel compound in high-throughput screening or targeted assays, establishing its precise physicochemical identity is paramount. This ensures reproducibility, proper solvent selection, and accurate molarity calculations during assay preparation.

N-Desmethyldauricine possesses a highly lipophilic bisbenzylisoquinoline backbone, which dictates its high cell permeability and rapid intracellular distribution. Its definitive identifier for procurement and regulatory documentation is CAS Number: 146763-55-5 [2].

Table 1: Quantitative Physicochemical Data of N-Desmethyldauricine

| Parameter | Value |

| Compound Name | N-Desmethyldauricine (LP-4) |

| CAS Registry Number | 146763-55-5 |

| Molecular Formula | C37H42N2O6 |

| Molecular Weight | 610.74 g/mol |

| Monoisotopic Mass | 610.30426 Da |

| Physical State | Solid / Crystalline Powder |

| Botanical Source | Menispermum dauricum DC (Rhizoma) |

Data synthesized from standardized chemical repositories and spectral analyses[2][3].

Pharmacological Mechanisms: Targeting the ER-Mitochondria Calcium Axis

Unlike classical chemotherapeutics that target DNA replication or microtubule dynamics, N-Desmethyldauricine exerts its primary cytotoxic effect through the targeted disruption of endoplasmic reticulum (ER) calcium homeostasis[1].

The Causality of the Signaling Cascade

-

SERCA Inhibition: N-Desmethyldauricine acts as a direct inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump. By blocking the reuptake of Ca²⁺ into the ER, it causes a rapid, sustained spike in cytosolic calcium levels.

-

CaMKKβ-AMPK Activation: The surge in cytosolic Ca²⁺ is detected by Calmodulin, which subsequently activates Ca²⁺/Calmodulin-dependent protein kinase kinase β (CaMKKβ). CaMKKβ then phosphorylates and activates AMP-activated protein kinase (AMPK).

-

mTOR Suppression and Autophagy: Activated AMPK directly inhibits the mammalian target of rapamycin (mTOR), a master negative regulator of autophagy. The suppression of mTOR triggers the Ulk-1 complex, initiating robust autophagosome formation and ultimately driving the cell toward autophagic cell death[4].

Furthermore, recent 3D tumor spheroid models have demonstrated that N-Desmethyldauricine also downregulates the NF-κB signaling pathway (specifically the p65 subunit), effectively suppressing the proliferation and migration of Triple-Negative Breast Cancer (TNBC) cells[5].

N-Desmethyldauricine signaling via SERCA inhibition and AMPK-mTOR pathway.

Experimental Protocols: Validating Autophagic Flux

To rigorously evaluate the autophagic efficacy of N-Desmethyldauricine, researchers must employ self-validating experimental systems. Measuring static levels of autophagic markers is insufficient; one must measure autophagic flux to differentiate between true autophagy induction and the mere blockade of autophagosome degradation[1].

Protocol: Live-Cell Imaging of EGFP-LC3 Puncta Formation

Scientific Rationale: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a soluble protein distributed ubiquitously in mammalian cells. During autophagy, cytosolic LC3-I is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosomal membranes. Transfecting cells with an EGFP-LC3 reporter allows for the real-time visualization of this recruitment as fluorescent "puncta" (dots).

-

Step 1: Cell Culture and Seeding

-

Action: Seed target cancer cells (e.g., HeLa or MDA-MB-231) in 35 mm glass-bottom confocal dishes at a density of 1×105 cells/dish.

-

Causality: Glass-bottom dishes are critical to minimize optical aberration and auto-fluorescence during high-resolution confocal microscopy, ensuring crisp visualization of intracellular vesicles.

-

-

Step 2: Plasmid Transfection

-

Action: Transfect cells with the EGFP-LC3 plasmid using a liposomal transfection reagent for 24 hours.

-

Causality: Transient transfection ensures a high signal-to-noise ratio of the reporter construct without the genomic instability sometimes caused by stable viral integration.

-

-

Step 3: Compound Administration

-

Action: Treat the cells with 10 μM N-Desmethyldauricine (dissolved in DMSO, final DMSO concentration <0.1%) for 4 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 300 nM Rapamycin).

-

Causality: The 4-hour window captures the peak of acute autophagosome formation before the onset of widespread cellular detachment associated with late-stage cell death. Keeping DMSO <0.1% prevents solvent-induced cytotoxicity which could confound the results.

-

-

Step 4: Confocal Microscopy and Quantification

-

Action: Image the cells using a laser scanning confocal microscope (excitation at 488 nm). Quantify autophagic activity by counting the number of cells exhibiting ≥10 EGFP-LC3 puncta per cell.

-

Causality: Setting a strict numerical threshold (≥10 puncta) standardizes the quantification, eliminating subjective bias and statistically distinguishing basal autophagy from LP-4-induced autophagic flux.

-

Step-by-step workflow for evaluating LP-4 induced autophagic flux in vitro.

Conclusion

N-Desmethyldauricine (CAS: 146763-55-5; MW: 610.74 g/mol ) represents a highly promising molecular scaffold for overcoming apoptosis resistance in oncology. By systematically inhibiting SERCA and hijacking the CaMKKβ-AMPK-mTOR axis, it forces chemoresistant cells into autophagic cell death. Its well-defined physicochemical parameters and robust mechanistic pathways make it an excellent candidate for advanced preclinical drug development.

References

- Source: nih.gov (Frontiers in Pharmacology)

- Source: lookchemicals.

- Source: nih.gov (Chem Biol Interact)

- N-desmethyldauricine (C37H42N2O6)

Sources

- 1. N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 146763-55-5,N-desmethyldauricine [lookchemicals.com]

- 3. PubChemLite - N-desmethyldauricine (C37H42N2O6) [pubchemlite.lcsb.uni.lu]

- 4. Frontiers | N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization [frontiersin.org]

- 5. N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Desmethyldauricine (LP-4): Mechanistic Insights and Therapeutic Potential in Oncology

As a Senior Application Scientist navigating the complexities of oncology drug development, I frequently encounter natural product derivatives that exhibit broad, non-specific cytotoxicity. However, N-Desmethyldauricine (LP-4) distinguishes itself through highly specific, targetable mechanisms. Isolated from the rhizoma of [1], this bisbenzyltetrahydroisoquinoline alkaloid derivative bypasses traditional apoptotic resistance by uncoupling calcium homeostasis to trigger autophagic cell death, while simultaneously demonstrating potent suppression of aggressive breast cancer phenotypes.

This technical guide synthesizes the core biological activities of N-Desmethyldauricine, providing actionable, field-proven insights and self-validating experimental frameworks for researchers and drug development professionals.

Core Biological Activities & Mechanistic Pathways

SERCA Inhibition and Calcium-Dependent Autophagic Cell Death

The primary hurdle in modern chemotherapy is the intrinsic or acquired resistance to apoptosis, often driven by p53 or Bax/Bak mutations. LP-4 circumvents this bottleneck by acting as a novel inducer of [1].

Mechanistically, LP-4 directly inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. Computational docking reveals a high-affinity interaction between LP-4 and the SERCA binding pocket, leading to a rapid [2]. This calcium spike acts as a critical secondary messenger, activating the Ca2+/Calmodulin-dependent protein kinase kinase β (CaMKKβ). CaMKKβ subsequently phosphorylates AMPK, which inhibits the mTOR pathway (evidenced by decreased p-p70S6K), ultimately triggering Atg7-dependent [3].

N-Desmethyldauricine (LP-4) induced Ca2+/AMPK/mTOR autophagic signaling pathway.

Targeted Suppression of Triple-Negative Breast Cancer (TNBC)

Beyond autophagy, LP-4 exhibits profound efficacy against Triple-Negative Breast Cancer (TNBC)—an aggressive subtype lacking targeted therapy regimens. Recent evaluations show LP-4 inhibits TNBC proliferation with[4].

In TNBC models, LP-4 induces classical apoptosis (upregulating cleaved-PARP1) and forces G0/G1 cell cycle arrest by downregulating Cyclin D1 and CDK2. Crucially, LP-4 disrupts the [4] by decreasing the expression of the p65 subunit. This downregulation directly correlates with diminished cell-cell adhesion, inhibiting cell migration (via MMP9 suppression) and causing the structural collapse of 3D tumor spheroids.

Quantitative Data & Biomarker Summary

To facilitate rapid assay development and biomarker tracking, the following table summarizes the quantitative modulations induced by LP-4 across its primary biological targets:

| Target / Biomarker | Cellular Pathway | LP-4 Modulatory Effect | Experimental Validation | Biological Outcome |

| SERCA | Calcium Homeostasis | Direct Inhibition | Computational docking; Enzymatic assay | Cytosolic Ca2+ accumulation[2] |

| CaMKKβ / AMPK | Energy Sensing | Activation / Phosphorylation | Western blot (p-AMPK); STO-609 rescue | Upstream trigger for autophagy[1] |

| mTOR (p70S6K) | Cell Growth | Inhibition | Western blot (decreased p-p70S6K) | Release of autophagic suppression[3] |

| NF-κB (p65) | Survival / Inflammation | Downregulation | Western blot (decreased p65) | Suppression of TNBC proliferation[4] |

| PARP1 | Apoptosis | Cleavage (Upregulation) | Western blot (cleaved-PARP1) | Induction of apoptosis in TNBC[4] |

| Cyclin D1 / CDK2 | Cell Cycle | Downregulation | Flow cytometry; Western blot | G0/G1 phase cell cycle arrest[4] |

| MMP9 | Extracellular Matrix | Downregulation | Migration assays; Western blot | Inhibition of TNBC cell migration[4] |

Experimental Methodologies: Self-Validating Protocols

In drug discovery, a protocol must be more than a sequence of steps; it must be a self-validating system that proves causality. The following workflow isolates LP-4's calcium-dependent autophagic mechanism from off-target apoptotic noise.

Protocol: Intracellular Calcium Mobilization and Autophagic Flux Analysis

Step 1: Establishment of the Apoptosis-Deficient Model

-

Action: Culture Bax-Bak double knockout (DKO) colon cancer cells or Atg7-deficient Mouse Embryonic Fibroblasts (MEFs).

-

Causality & Rationale: Standard cancer lines possess intact apoptotic machinery, which can mask autophagic cell death due to crosstalk. By utilizing Bax-Bak DKO cells, we genetically ablate the intrinsic apoptotic pathway. This ensures that any observed cytotoxicity is exclusively driven by autophagy, creating a clean background for mechanistic validation.

Step 2: Pharmacological Isolation of the Signaling Cascade

-

Action: Pre-treat distinct cohorts of cells with specific inhibitors: BAPTA/AM (10 μM) to chelate intracellular calcium, STO-609 (25 μM) to inhibit CaMKKβ, and Compound C (10 μM) to inhibit AMPK.

-

Causality & Rationale: This step establishes a self-validating feedback loop. If LP-4's mechanism is truly linear, blocking any upstream node must rescue the cell from downstream autophagy. BAPTA/AM acts as the ultimate proof of calcium dependency; if calcium chelation prevents AMPK phosphorylation and rescues cell viability, the causal link is verified.

Step 3: Real-Time Calcium Kinetic Imaging

-

Action: Load cells with 5 μM Fluo-3 AM for 30 minutes. Administer 10 μM LP-4 and monitor fluorescence (523 nm) via confocal microscopy or High-Throughput Cellular Screening Systems.

-

Causality & Rationale: Fluo-3 AM is a lipophilic ester that safely permeates the cell membrane. Once inside, endogenous esterases cleave the AM moiety, trapping the calcium-sensitive probe. This allows for real-time, quantitative visualization of cytosolic calcium spikes immediately following LP-4 administration, confirming rapid SERCA inhibition.

Step 4: Autophagic Flux Quantification

-

Action: Transfect cells with an EGFP-LC3 plasmid 24 hours prior to LP-4 treatment. Quantify cells exhibiting ≥10 EGFP-LC3 puncta.

-

Causality & Rationale: During autophagy, cytosolic LC3-I is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to autophagosomal membranes. The transition from diffuse EGFP fluorescence to distinct puncta provides direct, visual confirmation of autophagosome formation.

Self-validating experimental workflow for assessing LP-4 induced calcium mobilization.

References

-

Law, B. Y. K., Mok, S. W. F., Chen, J., et al. (2017). "N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization." Frontiers in Pharmacology. URL: [Link]

-

Liu, Y., Wang, X., Liu, M., et al. (2024). "N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling pathway." Chemico-Biological Interactions. URL: [Link]

-

Law, B. Y. K., et al. (2017). "N-desmethyldauricine (LP-4) mobilizes cytosolic calcium in HeLa cells." ResearchGate (Figure Data). URL: [Link]

Sources

- 1. N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization [frontiersin.org]

- 4. N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Pharmacological Mechanism of Action of N-Desmethyldauricine

Executive Summary

1 (LP-4) is a novel bisbenzylisoquinoline alkaloid derivative isolated from the rhizome of Menispermum dauricum DC[1]. Initially recognized for its structural relation to dauricine, recent high-throughput screening and live-cell imaging have unveiled its potent capacity to induce autophagic cell death (ACD) in apoptosis-resistant cancer cells[1], as well as its targeted suppression of Triple-Negative Breast Cancer (TNBC) via the NF-κB signaling pathway[2]. This technical guide dissects the dual mechanisms of action of N-desmethyldauricine, providing actionable experimental workflows and mechanistic causality for researchers developing therapies against chemoresistant malignancies.

Core Mechanism I: SERCA Inhibition and Calcium-Mobilized Autophagic Cell Death

A critical challenge in oncology is the evasion of apoptosis by cancer cells (e.g., via Bax/Bak mutations or caspase deficiencies)[3]. N-desmethyldauricine bypasses this resistance by triggering Autophagic Cell Death (ACD)[1].

The CaMKKβ-AMPK-mTOR Axis

The primary molecular target of N-desmethyldauricine is the1 pump[1].

-

Causality: By inhibiting SERCA, N-desmethyldauricine prevents the reuptake of cytosolic calcium into the endoplasmic reticulum (ER)[1].

-

Signal Transduction: The resulting spike in cytosolic Ca2+ activates Calmodulin-dependent protein kinase kinase β (CaMKKβ)[1]. CaMKKβ subsequently phosphorylates and activates AMP-activated protein kinase (AMPK)[1].

-

Execution: Activated AMPK inhibits the mammalian target of rapamycin (mTOR), relieving the suppression on the ULK-1 complex and initiating autophagosome formation[1]. This massive autophagic flux leads to cell death independent of traditional apoptotic pathways, making it highly efficacious in Bax-Bak double knockout (DKO) and caspase-3/7 deficient cells[1].

Ca2+-mobilized autophagic cell death pathway induced by N-desmethyldauricine.

Experimental Protocol: Validating Autophagic Flux and Calcium Mobilization

To ensure scientific integrity and self-validation, researchers must prove that the observed cell death is strictly calcium-dependent and autophagic, rather than a non-specific toxic artifact.

Step-by-Step Methodology:

-

Intracellular Calcium Measurement: Load apoptosis-resistant cells (e.g., Bax-Bak DKO MEFs) with 5 μM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 30 minutes at 37°C. Treat with 10 μM N-desmethyldauricine and monitor fluorescence kinetics via live-cell confocal microscopy[1].

-

Autophagic Flux Validation (EGFP-LC3): Transfect cells with an EGFP-LC3 plasmid. Treat with N-desmethyldauricine (10 μM) for 4–24 hours. Quantify the formation of EGFP-LC3 puncta (autophagosomes)[1].

-

Self-Validating Rescue Experiment (Crucial for Causality): Pre-treat a parallel cohort of cells with 10 μM BAPTA/AM (an intracellular calcium chelator), 10 μM Compound C (AMPK inhibitor), or 25 μM STO-609 (CaMKKβ inhibitor) for 1 hour prior to N-desmethyldauricine exposure[1].

-

Readout: If the mechanism holds true, BAPTA/AM, Compound C, and STO-609 must completely abolish EGFP-LC3 puncta formation and rescue cell viability, proving the upstream causality of the Ca2+/CaMKKβ/AMPK axis[1].

Core Mechanism II: NF-κB Pathway Downregulation in TNBC

Beyond autophagy, N-desmethyldauricine exhibits potent 2, a highly aggressive subtype lacking targeted therapies[2].

Cell Cycle Arrest and Migration Inhibition

In TNBC models, N-desmethyldauricine suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway by decreasing the expression of its critical p65 subunit[2].

-

Proliferation & Cell Cycle: Downregulation of p65 leads to a reduction in G0/G1 phase-related proteins, specifically Cyclin D1 and Cyclin-dependent kinase 2 (CDK2), arresting tumor proliferation[2].

-

Migration: It concurrently downregulates Matrix Metallopeptidase 9 (MMP9), severely impairing the migration and invasive capabilities of TNBC cells[2].

-

Apoptosis: Unlike its effect on apoptosis-defective cells, in TNBC cells, N-desmethyldauricine upregulates cleaved PARP1, indicating concurrent induction of apoptosis[2].

N-desmethyldauricine suppresses TNBC progression via NF-κB (p65) downregulation.

Experimental Protocol: 3D Tumor Spheroid Assays

To bridge the gap between in vitro monolayers and in vivo tumor architecture, 3D tumor spheroids must be utilized to evaluate N-desmethyldauricine's efficacy on cell-cell adhesion and spatial growth[2].

Step-by-Step Methodology:

-

Spheroid Formation: Seed TNBC cells (e.g., MDA-MB-231) at a density of 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 1,000 rpm for 5 minutes to promote aggregation.

-

Incubation: Culture for 3-5 days until compact, uniform 3D spheroids form.

-

Drug Treatment: Expose spheroids to varying concentrations of N-desmethyldauricine (e.g., 5, 10, 15 μM)[2].

-

Morphological & Viability Analysis: Monitor spheroid volume daily using an inverted microscope. Assess cell-cell adhesion integrity. After 72 hours, use a 3D CellTiter-Glo assay to quantify ATP levels as a direct measure of spheroid viability[2].

-

Protein Extraction from 3D Models: Pool spheroids, lyse using RIPA buffer with protease/phosphatase inhibitors, and perform Western blotting to confirm the downregulation of p65, MMP9, and Cyclin D1[2].

Quantitative Pharmacological Data Summary

The following table synthesizes the quantitative benchmarks for N-desmethyldauricine across different experimental models.

| Pharmacological Parameter | Target / Model | Quantitative Value / Effect | Reference |

| IC50 (Proliferation) | TNBC Cell Lines (2D) | 5.01 μM – 13.16 μM | [2] |

| Autophagic Flux Marker | LC3-II / p62 (HeLa, MEFs) | Time-dependent elevation of LC3-II; p62 degradation | [1] |

| Calcium Mobilization | Cytosolic Ca2+ (Fluo-4) | Rapid spike within minutes of 10 μM treatment | [1] |

| Cell Cycle Arrest | TNBC Models | Accumulation in G0/G1 Phase | [2] |

| Key Protein Targets | SERCA, NF-κB (p65) | SERCA Inhibition; p65 Downregulation | [1],[2] |

Future Perspectives in Drug Development

N-desmethyldauricine represents a paradigm shift in targeting chemoresistant tumors[4]. By exploiting the ER stress and calcium mobilization pathways, it turns the tumor's resistance mechanisms against itself[1]. Future drug development should focus on structural optimization to enhance its bioavailability and in vivo stability, potentially utilizing nanoliposomal delivery systems to maximize its efficacy against solid tumors like TNBC[2].

References

-

Law, B. Y. K., Mok, S. W. F., Chen, J., et al. (2017). "N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization". Frontiers in Pharmacology, 8, 388. 1

-

Liu, Y., Wang, X., Liu, M., et al. (2024). "N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling pathway". Chemico-Biological Interactions, 398, 111113. 2

-

Tang, D., Kang, R., Berghe, T. V., et al. (2022). "Targeting Regulated Cell Death with Pharmacological Small Molecules: An Update on Autophagy-Dependent Cell Death, Ferroptosis, and Necroptosis in Cancer". Journal of Medicinal Chemistry. 4

-

Qu, Y. Q., et al. (2019). "A Novel Drug Resistance Mechanism: Genetic Loss of Xeroderma Pigmentosum Complementation Group C (XPC) Enhances Glycolysis-Mediated Drug Resistance in DLD-1 Colon Cancer Cells". Frontiers in Pharmacology. 3

Sources

- 1. N-Desmethyldauricine Induces Autophagic Cell Death in Apoptosis-Defective Cells via Ca2+ Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-desmethyldauricine from Menispermum dauricum DC suppresses triple-negative breast cancer growth in 2D and 3D models by downregulating the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Novel Drug Resistance Mechanism: Genetic Loss of Xeroderma Pigmentosum Complementation Group C (XPC) Enhances Glycolysis-Mediated Drug Resistance in DLD-1 Colon Cancer Cells [frontiersin.org]

- 4. pubs.acs.org [pubs.acs.org]

Preliminary Studies on N-Desmethyldauricine: Mechanisms of Autophagic Cell Death and Anti-Tumor Efficacy

Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary